molecular formula C14H10F3NO2 B14733216 N-(3-hydroxyphenyl)-4-(trifluoromethyl)benzamide CAS No. 6462-91-5

N-(3-hydroxyphenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B14733216
CAS No.: 6462-91-5
M. Wt: 281.23 g/mol
InChI Key: BEURKHXNRCKYAI-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C14H10F3NO2 It features a trifluoromethyl group attached to a benzamide structure, which is further substituted with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 3-hydroxyaniline with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Substitution: Nucleophiles such as thiols or amines can react with the trifluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxyphenyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)-3-(trifluoromethyl)benzamide
  • N-(4-hydroxyphenyl)-4-(trifluoromethyl)benzamide
  • N-(3-hydroxyphenyl)-2-(trifluoromethyl)benzamide

Uniqueness

N-(3-hydroxyphenyl)-4-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl and hydroxy groups, which can influence its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.

Properties

CAS No.

6462-91-5

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)10-6-4-9(5-7-10)13(20)18-11-2-1-3-12(19)8-11/h1-8,19H,(H,18,20)

InChI Key

BEURKHXNRCKYAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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